PROTAC CBP/P300 Degrader-1
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Overview
Description
PROTAC CBP/P300 Degrader-1 is a compound designed to selectively degrade the CREB-binding protein (CBP) and E1A-binding protein (p300). These proteins are transcriptional co-activators involved in various cellular processes, including gene expression regulation, cell growth, and differentiation.
Preparation Methods
The synthesis of PROTAC CBP/P300 Degrader-1 involves several steps, including the design and synthesis of a ligand that binds to the target protein (CBP/p300), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The synthetic route typically involves:
Ligand Synthesis: The ligand for CBP/p300 is synthesized using standard organic synthesis techniques, including amide coupling and Suzuki-Miyaura cross-coupling reactions.
Linker Attachment: A suitable linker is attached to the CBP/p300 ligand through a series of chemical reactions, such as esterification or amidation.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately, often involving similar organic synthesis techniques.
Final Assembly: The final PROTAC molecule is assembled by connecting the CBP/p300 ligand-linker conjugate to the E3 ligase ligand
Chemical Reactions Analysis
PROTAC CBP/P300 Degrader-1 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the ligands, affecting their binding affinity and stability.
Substitution Reactions: These reactions can be used to introduce or modify functional groups on the ligands or linker.
Amide Coupling: This reaction is commonly used to connect the linker to the ligands.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura cross-coupling are used to form carbon-carbon bonds in the ligands
Scientific Research Applications
PROTAC CBP/P300 Degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of CBP and p300 in cancer cell proliferation and survival. .
Epigenetics: CBP and p300 are involved in histone acetylation, a key epigenetic modification. .
Drug Development: The compound serves as a tool for developing new cancer therapies that target CBP and p300. .
Mechanism of Action
PROTAC CBP/P300 Degrader-1 works by recruiting an E3 ubiquitin ligase to the target proteins CBP and p300. This recruitment leads to the ubiquitination of CBP and p300, marking them for degradation by the proteasome. The degradation of these proteins disrupts their role as transcriptional co-activators, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
PROTAC CBP/P300 Degrader-1 is unique in its selectivity and efficiency in degrading CBP and p300 compared to other similar compounds:
JQAD1: Another PROTAC that targets CBP and p300 but has less selectivity and efficiency compared to this compound
dCBP1: A dual CBP/p300 degrader that also shows high selectivity but may have different pharmacokinetic properties
CBPD-409 and CBPD-268: These are other potent CBP/p300 degraders with promising therapeutic potential but may differ in their degradation kinetics and off-target effects
This compound stands out due to its enhanced selectivity and faster onset of degradation, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H53F2N11O6/c1-49-46(65)56-21-16-35-33(26-56)42(57-18-7-8-27-22-31(28-24-51-54(2)25-28)32(41(47)48)23-37(27)57)53-59(35)29-14-19-55(20-15-29)39(61)11-4-3-5-17-50-34-10-6-9-30-40(34)45(64)58(44(30)63)36-12-13-38(60)52-43(36)62/h6,9-10,22-25,29,36,41,50H,3-5,7-8,11-21,26H2,1-2H3,(H,49,65)(H,52,60,62) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXRGDZBEAJAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H53F2N11O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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